Ácido 3,5-dimetil-1H-pirrol-2-carboxílico

Descripción general

Descripción

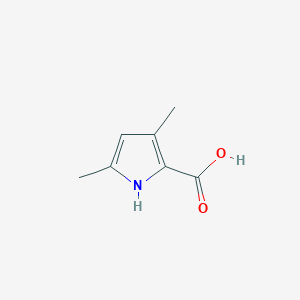

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H9NO2. It is a colorless to light yellow crystalline solid with a special smell . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Aplicaciones Científicas De Investigación

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Related compounds such as 1h-pyrrole-2-carboxaldehyde have been used in the synthesis of anaplastic lymphoma kinase (alk) inhibitors , suggesting potential targets in cancer pathways.

Mode of Action

It’s known that pyrrole derivatives can interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking

Biochemical Pathways

Given the potential role of related compounds in inhibiting alk , it’s plausible that this compound could affect pathways related to cell growth and proliferation.

Result of Action

fumigatus , suggesting potential antimicrobial effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-hexanedione with ammonium acetate in the presence of acetic acid, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction can produce 3,5-dimethyl-1H-pyrrole-2-methanol .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: This compound has similar structural features but with additional ester groups.

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: This ester derivative has similar reactivity but different physical properties.

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: This compound has a formyl group, making it distinct in terms of reactivity and applications.

Uniqueness

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Its carboxylic acid group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid is , with a molecular weight of approximately 155.18 g/mol. The compound features a pyrrole ring substituted with two methyl groups and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 3,5-dimethyl-1H-pyrrole-2-carboxylic acid exhibits significant antimicrobial properties. A study synthesized various derivatives of pyrrole-2-carboxylate and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that the synthesized compounds displayed notable antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring structure .

| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |

|---|---|---|

| 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid | 15 (Staphylococcus aureus) | 12 (Candida albicans) |

| Derivative A | 18 (E. coli) | 14 (Aspergillus niger) |

| Derivative B | 20 (Pseudomonas aeruginosa) | 16 (Candida glabrata) |

Anti-Tuberculosis Activity

In a structure-guided study focused on developing new anti-tuberculosis agents, derivatives of pyrrole-2-carboxamides were designed based on the crystal structure of MmpL3. Some compounds exhibited potent anti-TB activity with minimal cytotoxicity. The study highlighted that modifications to the pyrrole structure significantly enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis .

The biological activity of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with target proteins or enzymes. This interaction may inhibit essential enzymatic pathways in bacteria or disrupt cellular processes in fungi.

Enzyme Inhibition

Several studies have indicated that related compounds can inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways. For instance, the inhibition of MmpL3 in M. tuberculosis was identified as a key mechanism for the anti-TB activity observed with pyrrole derivatives .

Case Studies

- Synthesis and Evaluation : A series of novel pyrrole derivatives were synthesized and evaluated for their antimicrobial properties. The introduction of methoxy groups into the structure was found to enhance both antibacterial and antifungal activities significantly .

- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that larger substituents on the pyrrole ring could improve binding affinity to target enzymes while maintaining low cytotoxicity levels. Compounds with bulky groups demonstrated up to a 100-fold increase in potency compared to simpler derivatives .

Propiedades

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGVQRPSTODODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380105 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-93-3 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural modifications made to 3,5-dimethyl-1H-pyrrole-2-carboxylic acid to explore its potential as a growth-promoting factor in crops?

A1: Researchers synthesized a series of (E)-4-arylacryloyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acids by condensing 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with various aromatic aldehydes. [] This modification aimed to investigate the impact of different aryl substituents on the biological activity of the resulting compounds.

Q2: How do these modified pyrrole derivatives affect seed germination and growth?

A2: Aqueous solutions of the sodium salts of these modified pyrrole derivatives were tested on seeds of various crops, including wheat and rye. The compounds demonstrably enhanced germination energy, germination rate, seed weight, root length, and root mass. [] This suggests their potential as growth-promoting factors in agriculture.

Q3: What structural features of the aryl substituents contribute to the enhanced growth-promoting activity?

A3: The research indicated that the presence of a halogen atom and a methoxy group within the phenyl nucleus of the arylpropenoylpyrrolecarboxylic acids led to the most significant improvements in seed germination and growth parameters. [] This finding highlights the importance of specific structural features for maximizing the biological activity of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.